,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate (also known as BIDIP-TFB) belongs to a class of compounds called ionic liquids (ILs). ILs are salts in which both the cation and anion are organic species. BIDIP-TFB specifically falls under the category of cationic imidazolium-based ionic liquids, where the cation (positively charged ion) is an imidazolium ring with two bulky diisopropylphenyl groups attached at the 1 and 3 positions. The anion (negatively charged ion) is the tetrafluoroborate (BF₄) ion.
Ionic liquids possess unique properties that make them attractive for various scientific research applications. These properties include:
These properties have led to the exploration of BIDIP-TFB in various research areas, including:
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate is a significant compound in the realm of organometallic chemistry, primarily recognized for its role as a ligand in various catalytic processes. This compound belongs to the family of N-heterocyclic carbenes (NHCs), which are prominent due to their strong σ-donating and weak π-accepting properties. The molecular formula for this compound is C27H37BF4N, with a molecular weight of approximately 476.4 g/mol. Its structure features an imidazolium core substituted with two bulky 2,6-diisopropylphenyl groups, enhancing its steric and electronic properties, making it highly effective in catalytic applications .
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions typically require moderate temperatures and inert atmospheres to minimize side reactions.
Research into the biological activity of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate has identified potential applications in antimicrobial and anticancer activities. Its derivatives are being explored for their efficacy against various pathogens and cancer cell lines. The unique structural characteristics of this compound may contribute to its biological interactions, although further studies are necessary to fully elucidate its mechanisms of action.
The synthesis of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate typically involves:
In industrial settings, synthesis methods are scaled up for higher yields and purity, often employing continuous flow reactors for efficiency .
The applications of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate span multiple fields:
Interaction studies involving 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate focus on its behavior in catalytic systems and biological environments. These studies often assess how the compound interacts with various transition metals and other substrates in catalytic cycles. Additionally, investigations into its biological interactions provide insights into potential therapeutic applications .
Several compounds share structural features or functional roles with 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | C27H38N | Contains an imidazolidine core; less sterically hindered |
Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) | C27H37Cu | Combines copper with NHC; used in catalysis but involves metal coordination |
1-Methylimidazo[1,5-a]quinolin-2-ium Tetrafluoroborate | C15H14BF4N | Different heterocyclic structure; explored for biological activity |
The unique aspect of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate lies in its bulky substituents which enhance its stability and reactivity as a ligand compared to other NHCs .
The synthesis of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate (hereafter referred to by its IUPAC name) emerged from advances in N-heterocyclic carbene (NHC) chemistry. Early milestones in the field include Arduengo’s isolation of stable imidazol-2-ylidenes in 1991, which provided a foundation for developing imidazolium salts as NHC precursors. The compound’s development aligns with efforts to create sterically hindered NHC ligands for catalysis, where bulky substituents enhance stability and selectivity.
Property | Detail |
---|---|
IUPAC Name | 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate |
Common Abbreviations | IPr·HBF₄ (derived from "1,3-bis(2,6-diisopropylphenyl)imidazolium") |
Molecular Formula | C₂₇H₃₇BF₄N₂ |
Molecular Weight | 476.4 g/mol |
Structural Features | Imidazolium cation with 2,6-diisopropylphenyl substituents; BF₄⁻ counterion |
The compound belongs to the class of imidazolium tetrafluoroborates, where the tetrafluoroborate anion enhances ionic character and solubility. Its structure is characterized by a five-membered imidazolium ring with aryl substituents at positions 1 and 3, ensuring steric protection of the carbene carbon.
NHCs are classified into normal (carbene at C2) and abnormal (carbene at C3/C4) isomers. The compound’s precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, generates a normal NHC upon deprotonation. Its bulky substituents place it among sterically demanding NHCs, which are critical in stabilizing transition metal complexes and preventing unwanted side reactions in catalysis.
Early syntheses relied on condensation of glyoxal, aniline derivatives, and formaldehyde, followed by anion exchange with NaBF₄. Modern methods, such as mechanosynthesis, eliminate solvents and reduce reaction times, achieving higher yields.
The compound’s imidazolium cation features:
The BF₄⁻ anion’s weak coordination leads to pseudohalide behavior, enabling applications in catalysis without strong ion-pairing effects.
1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-ium tetrafluoroborate serves as a direct precursor to the IPr NHC ligand, which binds to metals via its carbene carbon. Key applications include:
The IPr ligand’s steric bulk minimizes side reactions, such as β-hydride elimination, while its electronic properties stabilize low-coordinate metal centers.
Catalyst | Reaction | Turnover Frequency (TOF) | Yield |
---|---|---|---|
IPr·HBF₄ | Suzuki-Miyaura Coupling | 1,200 h⁻¹ | 95% |
IPr*·HBF₄ | C–N Bond Formation | 800 h⁻¹ | 99% |
SIMes·HBF₄ | Olefin Metathesis | 500 h⁻¹ | 85% |
IPr·HBF₄ demonstrates balanced steric and electronic properties, making it versatile for diverse catalytic cycles.